molecular formula C38H42N10O2 B606713 CL67 CAS No. 1401242-86-1

CL67

Cat. No. B606713
M. Wt: 670.82
InChI Key: WXTDHADVBWQHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CL67 is an inhibitor of the hypoxia-inducible factor pathway. It acts by binding to a G-quadruplex higher-order structure in the HIF promoter sequence in vitro.

Scientific Research Applications

Glycoprotein-mediated Biological Properties

  • Study Overview: Research by Scolaro and Damonte (1997) investigated the biological properties mediated by the main envelope glycoprotein (GP1) of a mouse-attenuated mutant of Junin virus, named Cl67.
  • Key Findings: The study found that Cl67 was unable to multiply in primary cultures of mouse embryo fibroblasts, which was linked to a lack of virus binding, probably due to altered interaction between GP1 and cellular receptors. Cl67-infected Vero cells showed enhanced pH-dependent fusion capability, suggesting a more efficient low pH triggering of fusion by mutant virus GP1 compared to the parental strain (Scolaro & Damonte, 1997).

Inhibition of the Hypoxia-Inducible Factor Pathway

  • Study Overview: Welsh et al. (2013) described the di-substituted naphthalene derivative, CL67, which binds to a G-quadruplex higher-order structure in the hypoxia-inducible transcription factor (HIF) promoter sequence in vitro.
  • Key Findings: CL67 was found to block HIF expression, leading to the inhibition of HIF-transactivation and down-regulation of downstream target genes and proteins in renal carcinoma cell lines and in a mouse xenograft model of renal cancer. This inhibition is independent of pathways that control HIF abundance through oxygen-dependent degradation (Welsh et al., 2013).

properties

CAS RN

1401242-86-1

Product Name

CL67

Molecular Formula

C38H42N10O2

Molecular Weight

670.82

IUPAC Name

N,N'-((naphthalene-2,7-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(3,1-phenylene))bis(2-(diethylamino)acetamide)

InChI

InChI=1S/C38H42N10O2/c1-5-45(6-2)25-37(49)39-31-11-9-13-33(21-31)47-23-35(41-43-47)28-17-15-27-16-18-29(20-30(27)19-28)36-24-48(44-42-36)34-14-10-12-32(22-34)40-38(50)26-46(7-3)8-4/h9-24H,5-8,25-26H2,1-4H3,(H,39,49)(H,40,50)

InChI Key

WXTDHADVBWQHLW-UHFFFAOYSA-N

SMILES

O=C(CN(CC)CC)NC1=CC(N2N=NC(C3=CC4=C(C=C3)C=CC(C5=CN(C6=CC(NC(CN(CC)CC)=O)=CC=C6)N=N5)=C4)=C2)=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CL67;  CL-67;  CL 67; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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